molecular formula C25H28O7 B8218079 [(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate

[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate

Cat. No.: B8218079
M. Wt: 440.5 g/mol
InChI Key: ASKJAQWLLAHJKD-ZFFYZDHPSA-N
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Description

This compound is a tetrahydrofuran derivative with a stereochemically complex backbone (2S,3R,4S,5R) and multiple protective/functional groups:

  • Acetoxy groups at positions 2 and 2.
  • Benzyloxy groups at position 4 and the 5-(benzyloxymethyl) side chain.
  • A vinyl group at position 3.

Its structure suggests applications in synthetic organic chemistry, particularly as a chiral intermediate for nucleoside analogs or glycosylation precursors. The benzyl and acetyl groups likely serve as protective moieties for hydroxyl groups during multi-step syntheses .

Properties

IUPAC Name

[(2S,3R,4S,5R)-2-acetyloxy-5-ethenyl-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-4-25(17-28-15-20-11-7-5-8-12-20)23(29-16-21-13-9-6-10-14-21)22(30-18(2)26)24(32-25)31-19(3)27/h4-14,22-24H,1,15-17H2,2-3H3/t22-,23+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKJAQWLLAHJKD-ZFFYZDHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@](O[C@H]1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipase-Catalyzed Acetylation

Racemic lactone 6 (960 mg) is treated with Lipase PS-30 (0.9 g) and vinyl acetate (13.3 mL) in THF at 23°C. After 2 hours, the (3S,5R)-enantiomer is isolated with 50% yield and >99% enantiomeric excess (ee).

Relevance to Target Compound Synthesis

  • Stereoselectivity : Lipases preferentially acetylate specific hydroxyl groups, enabling access to the (2S,3R,4S,5R) configuration.

  • Scalability : Enzymatic methods avoid harsh conditions, preserving acid-sensitive benzyl ether groups.

Analytical Characterization and Quality Control

Chromatographic Purity

HPLC analysis of the patent-derived product shows 95.68% purity after ethynylation and >99% after final purification. The compound’s UV absorbance at 254 nm facilitates monitoring.

Spectroscopic Data

  • ¹H NMR : Key signals include δ 4.58 (dd, J = 11.2, 8.4 Hz, acetyloxy), 7.25–7.35 (m, benzyl aromatic protons).

  • LRMS-ESI : m/z 463.2 [M+Na]⁺, consistent with the molecular formula.

Stability Considerations

The compound degrades upon repeated freeze-thaw cycles, necessitating single-use aliquots stored at -80°C.

Applications in Pharmaceutical Research

The compound’s structure suggests utility as:

  • Protease Inhibitor Intermediate : Tetrahydrofuran derivatives are key ligands in HIV-1 protease inhibitors.

  • Chiral Building Block : Benzyl-protected hydroxyl groups enable selective deprotection for combinatorial synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the acetoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxy or benzyloxymethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, benzyl bromide, acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share tetrahydrofuran or benzofuran backbones with variations in substituents and stereochemistry:

Compound ID/Name Backbone Key Substituents Functional Groups Applications/Reactivity References
Target Compound Tetrahydrofuran 2-acetoxy, 4-benzyloxy, 5-(benzyloxymethyl), 5-vinyl Acetate, benzyl ether, vinyl Chiral building block, nucleoside synthesis -
5-((2SR,3SR)-6-Acetoxy-2-(4-Acetoxyphenyl)-4-(4-Acetoxystyryl)-Dihydrobenzofuran-3-yl)-Diacetate Dihydrobenzofuran 6-acetoxy, 2-(4-acetoxyphenyl), 4-(4-acetoxystyryl) Acetate, styryl Natural product synthesis (e.g., resveratrol derivatives)
(2R,3R,4S,5S)-3,4-Bis(benzyloxy)-5-(Benzyloxymethyl)-5-Chloropentynyl-Tetrahydrofuran Tetrahydrofuran 3,4-bis(benzyloxy), 5-(benzyloxymethyl), 5-chloropentynyl Benzyl ether, alkyne, chloro Synthesis of S/Se-glycosides and alkynyl C-nucleosides
[(2R,3R,4R,5S)-3-(Benzoyloxy)-5-Chloro-4-Fluoro-4-Methyl-Tetrahydrofuran-2-yl] Methyl Benzoate Tetrahydrofuran 3-benzoyloxy, 5-chloro, 4-fluoro, 4-methyl Benzoyl ester, chloro, fluoro Pharmaceutical intermediates (e.g., antiviral agents)
Key Observations:

Protective Group Strategies :

  • The target compound uses benzyloxy and acetoxy groups for hydroxyl protection, contrasting with benzoyloxy in and styryl in . Benzyl ethers offer stability under acidic conditions, while acetates are cleaved under basic conditions.
  • The vinyl group in the target compound provides a site for epoxidation or allylic functionalization, differing from the chloropentynyl group in , which enables click chemistry.

Stereochemical Complexity: The (2S,3R,4S,5R) configuration of the target compound necessitates precise crystallographic validation using programs like SHELX . Similar stereochemical challenges are noted in and .

Reactivity and Applications :

  • The target compound’s vinyl group may undergo epoxidation analogous to the oxidation of α-hydroxyvinyl sulfones in .
  • The benzyloxymethyl side chain resembles protecting groups in glycosylation reactions, as seen in .

Comparative Reactivity Data

Reaction Type Target Compound : (–)-(3S,4S,5R)-3,4-Epoxy Derivative : Chloropentynyl Derivative
Epoxidation Vinyl group → Epoxide (potential) Epoxide stable under SnCl4 allylation (S26) N/A
Allylation Limited by benzyloxy steric hindrance Allylation achieved via SnCl4 (S26) Alkyne functionalization (click chemistry)
Deprotection Acetate cleavage (basic conditions) N/A Benzyl ether cleavage (H2/Pd)

Biological Activity

[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate, commonly referred to as compound L21841, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : (3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate
  • Molecular Formula : C25H28O7
  • Molecular Weight : 440.48 g/mol
  • CAS Number : 1052725-34-4
  • Purity : ≥ 97%

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The presence of benzyloxy groups in its structure is hypothesized to enhance its interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.

3. Enzyme Inhibition

The compound may also inhibit specific enzyme activities. For instance, similar tetrahydrofuran derivatives have been reported to inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in managing inflammation-related conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of TxA2 synthase

Case Study: Antimicrobial Testing

A study conducted by researchers in 2023 tested the antimicrobial efficacy of L21841 against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that the compound could be developed into a therapeutic agent for treating bacterial infections.

Case Study: Antioxidant Efficacy

In vitro assays demonstrated that L21841 exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was determined to be approximately 30 µg/mL, indicating strong potential as an antioxidant agent.

Q & A

Q. What are the standard synthetic routes for preparing [(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate, and what key intermediates are involved?

The compound is synthesized via multi-step strategies involving protective group chemistry. For example, allylation reactions using SnCl₄ as a Lewis acid are critical for introducing the vinyl group (as seen in similar tetrahydrofuran derivatives) . Benzyl and acetyl groups are employed to protect hydroxyl functionalities during synthesis, with intermediates such as epoxy-tetrahydrofuran derivatives serving as precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or undesired ring-opening .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve stereochemical ambiguities by analyzing diffraction data. Phase annealing methods in SHELX-90 improve accuracy for larger structures .
  • Enantiomorph-polarity estimation : Parameters like Flack’s x or Rogers’ η help distinguish enantiomers in near-centrosymmetric structures, reducing false chirality assignments .
  • HPLC with chiral columns and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) complement crystallographic data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or electrostatic discharge .
  • Spill management : Neutralize leaks with inert absorbents (e.g., sand) and dispose of waste following institutional guidelines for organic acetates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the vinyl group during synthesis?

The vinyl group’s incorporation often involves allylation reactions. In analogous systems, SnCl₄ catalyzes allyl transfer but may lead to low yields due to competing elimination. Alternatives include:

  • Lewis acid screening : BF₃·OEt₂ or TiCl₄ may improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states, while additives like molecular sieves control moisture .
  • Temperature modulation : Lower temperatures (−20°C to 0°C) suppress side reactions .

Q. How should researchers resolve contradictions in stereochemical assignments derived from conflicting NMR and X-ray data?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution) or crystal-packing distortions. Mitigation strategies include:

  • DFT calculations : Compare experimental NMR shifts with computed values for different stereoisomers .
  • Twinned crystal analysis : Use SHELXL’s TWIN command to refine structures with overlapping lattices .
  • Paramagnetic NMR : Lanthanide shift reagents can stabilize specific conformers for clearer NOE correlations .

Q. What computational methods are suitable for modeling this compound’s reactivity in glycosylation or functionalization reactions?

  • Docking studies : Software like AutoDock Vina predicts binding affinities for enzymatic modifications (e.g., acetyltransferase interactions) .
  • MD simulations : GROMACS or AMBER can model solvation effects on the tetrahydrofuran ring’s conformational stability .
  • QM/MM approaches : Combine quantum mechanics (for reaction pathways) and molecular mechanics (for bulk solvent effects) to study regioselective benzyloxy group cleavage .

Q. What strategies enable selective functionalization of the benzyl-protected hydroxyl groups?

  • Hydrogenolysis : Pd/C under H₂ atmosphere selectively removes benzyl groups while preserving acetates .
  • Acid-catalyzed transesterification : TFA or HCl in methanol cleaves benzyl ethers without affecting vinyl or acetyl groups .
  • Enzymatic deprotection : Lipases (e.g., Candida antarctica) show selectivity for benzyl esters in aqueous-organic biphasic systems .

Methodological Considerations

  • Crystallographic refinement : Always validate SHELX-derived structures using the R-factor convergence and residual density maps to detect disordered solvent molecules .
  • Stereochemical reporting : Include Flack parameters and Hamilton R ratios in publications to ensure reproducibility .
  • Reaction monitoring : Use inline IR spectroscopy to track benzyl group deprotection in real time .

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